molecular formula C17H16N2O3S B253123 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

Katalognummer B253123
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: NNLRXMJQQNKZFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CTAP is a novel chemical compound that has been synthesized and studied for its potential therapeutic applications. It is a small molecule that belongs to the class of thiophene derivatives. CTAP has been shown to exhibit potent anti-inflammatory and analgesic effects in several preclinical models. Due to its promising pharmacological profile, CTAP has become a subject of interest for researchers in the field of drug discovery.

Wirkmechanismus

The exact mechanism of action of CTAP is not fully understood, but it is believed to act through the modulation of several key signaling pathways involved in inflammation and pain. CTAP has been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators such as prostaglandins and nitric oxide. CTAP has also been shown to modulate the activity of several cytokines and chemokines involved in the inflammatory response, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).
Biochemical and Physiological Effects
CTAP has been shown to exhibit potent anti-inflammatory and analgesic effects in several preclinical models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide. CTAP has also been shown to reduce the expression of several cytokines and chemokines involved in the inflammatory response. In addition, CTAP has been shown to reduce the activation of several key signaling pathways involved in inflammation and pain, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.

Vorteile Und Einschränkungen Für Laborexperimente

CTAP has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. CTAP has been shown to exhibit potent anti-inflammatory and analgesic effects in several preclinical models, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also some limitations to the use of CTAP in lab experiments. CTAP has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, CTAP may have off-target effects that could complicate the interpretation of experimental results.

Zukünftige Richtungen

For the study of CTAP include investigating its safety and efficacy in clinical trials, exploring its use in combination with other drugs, and further understanding its mechanism of action.

Synthesemethoden

The synthesis of CTAP involves the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product, CTAP. The synthesis of CTAP has been reported in several publications, and the purity and yield of the compound can be optimized by varying the reaction conditions.

Wissenschaftliche Forschungsanwendungen

CTAP has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to exhibit potent anti-inflammatory and analgesic effects in several animal models of pain and inflammation. CTAP has also been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and other inflammatory conditions. CTAP has been shown to modulate the activity of several key mediators of inflammation, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Eigenschaften

Produktname

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

Molekularformel

C17H16N2O3S

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H16N2O3S/c1-21-11-5-7-12(8-6-11)22-10-16(20)19-17-14(9-18)13-3-2-4-15(13)23-17/h5-8H,2-4,10H2,1H3,(H,19,20)

InChI-Schlüssel

NNLRXMJQQNKZFZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Kanonische SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.